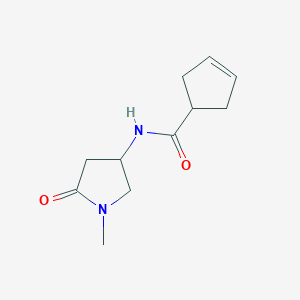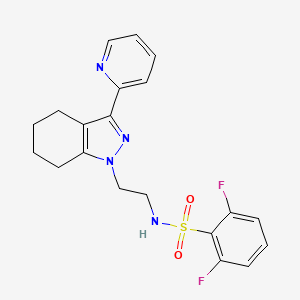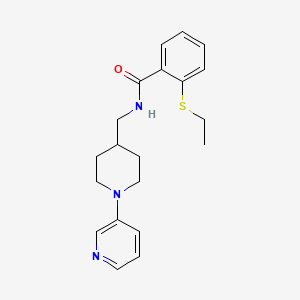
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide” is a complex compound that is composed of two main components: “(1-methyl-5-oxopyrrolidin-3-yl)urea” and “Cyclopent-3-enecarboxamide”. The former has a CAS Number of 1849297-48-8 and a molecular weight of 157.17 . The latter has a CAS Number of 50494-42-3 and a molecular weight of 111.1 .
Molecular Structure Analysis
The InChI code for “(1-methyl-5-oxopyrrolidin-3-yl)urea” is 1S/C6H11N3O2/c1-9-3-4(2-5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H3,7,8,11) . For “Cyclopent-3-enecarboxamide”, the InChI Key is XVPVECZALBQBJX-UHFFFAOYSA-N . These codes provide a precise way to describe the molecular structure of these compounds.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide:
Antiviral Agents
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide has shown potential as an antiviral agent, particularly against HIV-1. Research has demonstrated that derivatives of this compound can act as CCR5 antagonists, inhibiting the entry of HIV-1 into host cells . This makes it a promising candidate for developing new antiviral therapies.
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. Studies have shown that similar pyrrolidine derivatives can inhibit key enzymes and cytokines involved in inflammation .
Cancer Therapeutics
Research into pyrrolidine derivatives, including N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide, has indicated potential anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis. Their ability to target specific cancer cell pathways makes them valuable in cancer research .
Neuroprotective Agents
The compound has been explored for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .
Antibacterial Agents
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide has also been studied for its antibacterial properties. Its ability to inhibit bacterial growth and biofilm formation suggests applications in treating bacterial infections, especially those resistant to conventional antibiotics .
Enzyme Inhibitors
The compound has been investigated as an enzyme inhibitor, particularly targeting enzymes involved in metabolic and signaling pathways. This application is crucial for developing drugs that can modulate enzyme activity in various diseases, including metabolic disorders and cancers .
Antioxidant Agents
Research has shown that derivatives of this compound can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is valuable in developing treatments for diseases where oxidative damage is a key factor, such as cardiovascular diseases and neurodegenerative disorders .
Drug Delivery Systems
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide has potential applications in drug delivery systems. Its chemical structure allows for modifications that can enhance the delivery and efficacy of therapeutic agents. This makes it a useful component in designing advanced drug delivery platforms .
属性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13-7-9(6-10(13)14)12-11(15)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZBYSHEABFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![Quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2790142.png)

![4-[3-(Trifluoromethyl)benzyl]morpholine](/img/structure/B2790148.png)
![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2790149.png)
![Methyl 1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2790150.png)
![1,3,7-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790152.png)

![1-(benzylthio)-N-(sec-butyl)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2790155.png)
